2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15553398
Molecular Formula: C29H36N2O5
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H36N2O5 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 2-[3-(dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C29H36N2O5/c1-17(2)16-35-22-10-9-20(15-24(22)34-7)26-25-27(32)21-13-18(3)19(4)14-23(21)36-28(25)29(33)31(26)12-8-11-30(5)6/h9-10,13-15,17,26H,8,11-12,16H2,1-7H3 |
| Standard InChI Key | KDRUKAVOHGTGSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C=C4)OCC(C)C)OC |
Introduction
Structural Formula
The molecular structure suggests that this compound may exhibit significant chemical stability due to conjugation within its aromatic and heterocyclic systems. Additionally, the presence of functional groups such as dimethylamino and methoxy can influence its solubility and reactivity.
Synthesis Pathways
Although specific synthesis details for this compound are unavailable in the provided sources, the following general steps could be involved:
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Formation of the chromeno[2,3-c]pyrrole core:
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Cyclization reactions involving chromene derivatives and pyrrole precursors.
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Substitution reactions:
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Introduction of the dimethylamino-propyl chain through alkylation or reductive amination.
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Addition of methoxy and methylpropoxy groups via nucleophilic substitution or etherification.
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These steps would require precise control over reaction conditions to ensure regioselectivity and yield optimization.
Potential Applications
Based on similar compounds in literature, this compound may have applications in pharmaceuticals or materials science:
Pharmaceutical Potential
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The chromeno-pyrrole scaffold is often explored for its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
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The dimethylamino group may enhance interaction with biological targets such as enzymes or receptors due to its basicity and hydrogen bonding potential.
Materials Science
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Aromatic heterocycles with electron-donating groups (e.g., methoxy) are known for their optoelectronic properties, making them candidates for organic semiconductors or dyes.
Research Findings
While no direct studies on this exact compound were found in the provided sources, related compounds with similar structures have been investigated for:
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